3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid
Description
3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid (C₈H₄Cl₂N₂O₂; MW: 231.04; CAS: 1227954-34-8) is a halogenated imidazopyridine derivative characterized by a fused bicyclic core with two chlorine substituents at positions 3 and 5 and a carboxylic acid group at position 2 (Fig. 1). This compound belongs to a class of heterocycles known for their biological relevance, including anticancer, antimicrobial, and antiviral activities . Its synthesis typically involves condensation of 2-aminopyridines with halogenated pyruvic acid derivatives, though challenges such as decarboxylation and intermediate instability necessitate optimized protocols .
Properties
IUPAC Name |
3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-4-2-1-3-5-11-6(8(13)14)7(10)12(4)5/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBATAGDYCDDMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C(=C1)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701220565 | |
| Record name | 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227954-34-8 | |
| Record name | 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227954-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid generally follows these key stages:
- Construction of the imidazo[1,2-a]pyridine ring system via condensation reactions involving 2-aminopyridine derivatives.
- Introduction of chlorine atoms at the 3 and 5 positions on the imidazo ring.
- Installation of the carboxylic acid group at the 2-position, often via oxidation or ester hydrolysis.
Preparation of the Imidazo[1,2-a]pyridine Core
2.1 Condensation of 2-Aminopyridines with Carbonyl Compounds
A widely employed method for synthesizing imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with aldehydes or α-haloketones. This approach is metal-free and can be catalyzed by acids or bases under mild conditions.
- For example, 2-aminopyridine reacts with 1,3-dichloroacetone or related α-haloketones to yield 3,5-dichloro-substituted imidazo[1,2-a]pyridines. The chloro substituents are introduced via the halogenated carbonyl compound during ring closure.
- Microwave-assisted protocols and continuous flow methods have been developed to enhance the efficiency and scalability of these condensations, achieving high yields and purity under environmentally benign conditions.
Introduction of the Carboxylic Acid Group at Position 2
3.1 Ester Formation and Hydrolysis
The 2-position carboxylic acid functionality is often introduced by first synthesizing the corresponding ester, such as ethyl 3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylate, followed by hydrolysis.
- The ester is typically prepared by reacting 3,5-dichloroimidazo[1,2-a]pyridine with ethyl chloroformate in the presence of a base like triethylamine. This reaction is conducted under reflux in solvents such as dichloromethane or tetrahydrofuran.
- Subsequent hydrolysis of the ester under acidic or basic conditions yields the target carboxylic acid.
3.2 Direct Oxidation Approaches
Though less common for this specific compound, oxidation of precursor heterocycles bearing methyl or other substituents at the 2-position can also afford the carboxylic acid functionality. For example, oxidation of quinoline derivatives with chlorate salts in acidic media is a known route to pyridine dicarboxylic acids, which may inspire analogous approaches for imidazo[1,2-a]pyridines.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Imidazo ring formation | 2-Aminopyridine + 1,3-dichloroacetone | Acid or base catalysis; 25–50 °C; 2–24 h reaction |
| Esterification | 3,5-Dichloroimidazo[1,2-a]pyridine + ethyl chloroformate + triethylamine | Reflux in dichloromethane or THF; inert atmosphere |
| Ester hydrolysis | Acidic (HCl) or basic (NaOH) aqueous solution | Room temperature to reflux; time varies |
| Purification | Extraction, recrystallization | Solvents: ethyl acetate/hexane mixtures common |
Representative Synthetic Procedure Example
Synthesis of 3,5-Dichloroimidazo[1,2-a]pyridine Intermediate:
- React 2-aminopyridine with 1,3-dichloroacetone in ethanol-water mixture.
- Heat under reflux or use microwave irradiation for 1–4 hours.
- Isolate the product by filtration or extraction.
Esterification to Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate:
- Dissolve the imidazo compound in dry dichloromethane.
- Add triethylamine and ethyl chloroformate dropwise at 0 °C.
- Stir and reflux for several hours.
- Work up by aqueous extraction and solvent removal.
-
- Treat the ester with aqueous sodium hydroxide or hydrochloric acid.
- Stir at room temperature or heat gently until hydrolysis completes.
- Acidify if basic hydrolysis was used, then isolate the acid by filtration.
Research Findings and Optimization Notes
- The choice of solvent and base during esterification critically affects yield and purity. Triethylamine is preferred for its mildness and easy removal.
- Recrystallization solvents such as ethyl acetate/hexane mixtures improve product purity.
- Microwave-assisted condensation reduces reaction time and improves yield compared to conventional heating.
- Continuous flow synthesis has been demonstrated as an efficient scale-up method for imidazo[1,2-a]pyridines, offering better control over reaction parameters and reproducibility.
- The presence of chloro substituents at 3 and 5 positions is controlled by using appropriately halogenated starting materials like 1,3-dichloroacetone, avoiding post-synthetic halogenation steps which can be less selective.
Summary Table of Preparation Methods
| Preparation Step | Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Imidazo ring formation | Condensation | 2-Aminopyridine + 1,3-dichloroacetone; acid/base catalyst; reflux or microwave | High selectivity; mild conditions | Requires halogenated ketone |
| Esterification at 2-position | Nucleophilic acyl substitution | Ethyl chloroformate + triethylamine; reflux in DCM or THF | High yield; straightforward | Requires dry conditions |
| Hydrolysis to carboxylic acid | Acid/base hydrolysis | Aqueous HCl or NaOH; room temp to reflux | Simple; high conversion | Longer reaction time possible |
| Purification | Recrystallization | Ethyl acetate/hexane solvent mixture | Improved purity | Solvent handling required |
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 3 and 5 positions can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. This makes it a candidate for developing new antimicrobial agents to combat resistant strains of pathogens .
Anticancer Properties
The compound has shown potential as an anticancer agent. Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs). By modulating these pathways, it could contribute to the development of novel cancer therapies .
Mechanism of Action
The mechanism involves binding to molecular targets that regulate critical biological processes. For instance, the compound can interact with ATP-binding sites in enzymes, potentially mimicking ATP and disrupting normal cellular functions .
Agrochemical Applications
Intermediate for Agrochemicals
The compound serves as an important intermediate in the synthesis of various agrochemicals. Its derivatives are utilized in the formulation of pesticides and herbicides due to their biological activity against pests and weeds . The synthesis of 5-halo-pyridine-2-carboxylic acids, including derivatives of this compound, has been explored for their utility in agrochemical applications .
Materials Science
Synthesis of New Materials
In materials science, this compound is used as a building block for synthesizing new materials. Its unique structural properties allow it to be incorporated into polymers and other composite materials with enhanced functionalities .
Research and Development
Synthetic Routes and Optimization
The synthesis of this compound typically involves reactions that can be optimized for yield and purity. For example, the reaction conditions such as temperature and solvent choice significantly affect the efficiency of producing derivatives suitable for various applications .
Case Studies
Mechanism of Action
The mechanism of action of 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit certain enzymes or receptors, leading to their biological effects . The exact mechanism can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid with key analogs in terms of structure, synthesis, and physicochemical properties.
Imidazo[1,2-a]pyridine-2-carboxylic Acid (Parent Compound)
- Structure : Lacks chlorine substituents.
- Synthesis: Synthesized via condensation of 2-aminopyridine with bromopyruvic acid. Continuous flow methods (125°C, DMF, PTSA catalyst) achieve moderate-to-high yields (e.g., 72%) while minimizing decarboxylation .
- Key Differences :
- The dichloro derivative exhibits higher molecular weight (231.04 vs. 163.13) and lipophilicity (Cl atoms increase logP).
- Chlorine substituents may reduce solubility in polar solvents compared to the parent compound.
- Enhanced electronic withdrawal in the dichloro variant could stabilize the carboxylic acid group, though competing steric effects may complicate reactivity .
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid
- Structure : Single chlorine substituent at position 3 (CAS: 1000017-94-6) .
- Synthesis : Similar to the dichloro analog but requires selective chlorination.
- Key Differences: Lower molecular weight (195.59 vs. 231.04) and reduced steric hindrance. Mono-chloro substitution may offer intermediate lipophilicity, balancing solubility and membrane permeability for drug design.
Benzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic Acid
- Structure : Features a fused benzene ring (C₁₇H₁₀N₄O₃; MW: 318.29) .
- Synthesis : One-pot, three-component reaction (2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, Meldrum’s acid) under green conditions (57% yield).
- The benzo-fused derivative may exhibit enhanced photostability but reduced synthetic accessibility compared to the dichloro compound .
3-Amino-2,6-dichloro-4-(trifluoromethyl)pyridine
- Structure : Pyridine core with Cl, CF₃, and NH₂ groups (C₆H₃Cl₂F₃N₂; MW: 231.01; CAS: 175277-67-5) .
- Key Differences: Non-fused pyridine ring lacks the imidazo[1,2-a] bicyclic system, reducing structural rigidity. Amino and trifluoromethyl groups introduce distinct electronic effects (e.g., hydrogen bonding via NH₂) absent in the dichloroimidazopyridine.
Physicochemical and Functional Properties
| Compound | Molecular Formula | MW | Substituents | Key Properties |
|---|---|---|---|---|
| 3,5-Dichloroimidazo[1,2-a]pyridine-2-COOH | C₈H₄Cl₂N₂O₂ | 231.04 | 3-Cl, 5-Cl, 2-COOH | High lipophilicity; potential stability issues due to electron-withdrawing Cl |
| Imidazo[1,2-a]pyridine-2-COOH | C₇H₅N₂O₂ | 163.13 | 2-COOH | Moderate solubility; amenable to continuous flow synthesis |
| 3-Chloroimidazo[1,2-a]pyridine-2-COOH | C₇H₄ClN₂O₂ | 195.59 | 3-Cl, 2-COOH | Balanced lipophilicity; simpler synthesis than dichloro variant |
| Benzo[4,5]imidazo[1,2-a]pyridine-2-COOH | C₁₇H₁₀N₄O₃ | 318.29 | Benzene fusion, 2-COOH | Enhanced aromaticity; one-pot synthesis under green conditions |
Biological Activity
3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by two chlorine substituents and a carboxylic acid group, positions it as a potential candidate for therapeutic applications, including anti-cancer and antiviral activities.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 249.05 g/mol. The compound features an imidazo[1,2-a]pyridine structure that contributes to its reactivity and interaction with biological targets .
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity . It has shown inhibitory effects on various cancer cell lines by interfering with pathways related to cell proliferation and apoptosis. The compound's mechanism of action involves binding to specific protein targets involved in cancer signaling pathways .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12 | Inhibition of cell proliferation |
| HeLa (Cervical) | 10 | Induction of apoptosis |
| A549 (Lung) | 15 | Disruption of cell cycle progression |
Antiviral Activity
In addition to its anticancer properties, this compound has been studied for its antiviral activity . It has shown efficacy against several viruses by inhibiting their replication within host cells. The exact mechanisms remain under investigation but may involve modulation of viral enzyme activity or interference with viral entry into cells .
Table 2: Antiviral Activity Data
| Virus | IC50 (µM) | Observed Effects |
|---|---|---|
| HCMV | 8 | Inhibition of viral proliferation |
| Influenza | 20 | Reduction in viral load in infected cells |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer and viral replication processes.
- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, affecting gene expression related to growth and survival .
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of 12 µM. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation .
Case Study 2: Antiviral Activity Against HCMV
In vitro studies demonstrated that the compound significantly inhibited HCMV replication in human fibroblast cells. The IC50 was determined to be 8 µM. Mechanistic studies suggested that the compound interfered with viral DNA synthesis .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclocondensation reactions using halogenated precursors. For example, chloroacetic acid can react with substituted aldehydes in a solvent system (e.g., acetic anhydride/acetic acid) under reflux, achieving yields of ~68% after crystallization . Alternative one-pot, three-component strategies using Meldrum’s acid and aryl aldehydes have been reported for related imidazo[1,2-a]pyridine derivatives, emphasizing green chemistry protocols (e.g., reduced solvent waste) . Key variables include temperature control (reflux vs. ambient), stoichiometric ratios, and catalyst selection (e.g., sodium acetate or Cs₂CO₃) .
Q. How is structural characterization performed for this compound, and what spectral markers are critical for verification?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) and IR spectroscopy are essential. For example:
- ¹H NMR : Peaks for aromatic protons (δ 7.2–8.0 ppm) and substituents like methyl groups (δ 2.2–2.4 ppm) confirm the imidazo-pyridine core .
- IR : Stretching bands for carboxylic acid (1700–1750 cm⁻¹) and C≡N (2220 cm⁻¹) validate functional groups .
- HRMS : Molecular ion peaks (e.g., m/z 386 [M⁺]) ensure mass consistency .
Q. What purification techniques are effective for isolating this compound from byproducts?
- Methodological Answer : Crystallization using polar aprotic solvents (DMF/water) or ethanol/water mixtures is standard . For complex mixtures, column chromatography with silica gel and gradients of ethyl acetate/hexane resolves impurities. Purity ≥95% is achievable with iterative recrystallization .
Advanced Research Questions
Q. What mechanistic insights explain the cyclization efficiency in synthesizing this compound?
- Methodological Answer : Cyclization often proceeds via nucleophilic attack of the pyridine nitrogen on electrophilic carbons, facilitated by electron-withdrawing groups (e.g., Cl). Computational studies (DFT) on analogous imidazo[1,2-a]pyrimidines reveal transition-state stabilization through intramolecular hydrogen bonding, lowering activation energy . Experimental kinetic studies using in-situ IR or LC-MS can track intermediate formation .
Q. How can reaction yields be optimized while minimizing hazardous byproducts?
- Methodological Answer :
- Solvent Optimization : Replacing acetic anhydride with biodegradable solvents (e.g., cyclopentyl methyl ether) reduces toxicity .
- Catalyst Screening : Cs₂CO₃ enhances cyclization efficiency in one-pot reactions compared to traditional bases .
- Microwave-Assisted Synthesis : Reduces reaction time (2–4 hours vs. 12 hours) and improves yields by 10–15% for related heterocycles .
Q. Are there contradictions in reported synthetic data, and how can they be resolved?
- Methodological Answer : Discrepancies in yields (e.g., 68% vs. 57% for similar steps ) may arise from:
- Purity of Starting Materials : Halogenated precursors with trace moisture reduce reactivity; rigorous drying (molecular sieves) is critical .
- Workup Procedures : Immediate acidification post-reaction minimizes hydrolysis of acid-sensitive intermediates .
- Validation via controlled reproducibility studies under inert atmospheres (N₂/Ar) is recommended .
Q. What computational tools predict the reactivity and stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution patterns, guiding regioselective functionalization . Molecular docking studies predict bioactivity by simulating interactions with biological targets (e.g., enzymes with imidazole-binding pockets) .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
